molecular formula C9H14NO4- B12363964 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

Katalognummer: B12363964
Molekulargewicht: 200.21 g/mol
InChI-Schlüssel: JWJVSDZKYYXDDN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine with appropriate carboxylic acid derivatives. One common method includes the esterification of 1,2-azetidinedicarboxylic acid with tert-butyl alcohol under acidic conditions. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:

    1,2-Azetidinedicarboxylic acid, 2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.

    1,2-Azetidinedicarboxylic acid, 3-methyl-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester: Another derivative with distinct properties and uses. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and suitability for certain applications.

Eigenschaften

Molekularformel

C9H14NO4-

Molekulargewicht

200.21 g/mol

IUPAC-Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1

InChI-Schlüssel

JWJVSDZKYYXDDN-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.